1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a phenoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and high functional group tolerance.
Another method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical structure.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
- 1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)pyridine
- 1,3-Dichloro-2-phenoxy-5-(trifluoromethyl)benzene
Uniqueness
This compound is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenoxy group contributes to its reactivity and potential for further functionalization .
Properties
CAS No. |
50594-34-8 |
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Molecular Formula |
C13H7Cl2F3O |
Molecular Weight |
307.09 g/mol |
IUPAC Name |
1,3-dichloro-2-phenoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7Cl2F3O/c14-10-6-8(13(16,17)18)7-11(15)12(10)19-9-4-2-1-3-5-9/h1-7H |
InChI Key |
CMTMTFZXXGWFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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